![molecular formula C17H18ClNO3 B10977265 3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10977265.png)
3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.2.2]octene core, which is a common motif in organic chemistry due to its rigidity and stability. The presence of a 4-chlorobenzyl group and a carbamoyl group attached to the bicyclic system adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Carboxylic Acid Group: Functionalization of the bicyclic core to introduce the carboxylic acid group can be achieved through oxidation reactions.
Attachment of the 4-Chlorobenzyl Group: This step involves a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with an amine derivative of the bicyclic core.
Formation of the Carbamoyl Group: The final step involves the formation of the carbamoyl group through a reaction with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core or the benzyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its stable bicyclic structure.
Biology: Potential use in studying enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the 4-chlorobenzyl group can enhance its binding affinity to certain molecular targets, while the carbamoyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the same bicyclic core but differ in their functional groups.
4-Chlorobenzyl derivatives: Compounds with the 4-chlorobenzyl group attached to different cores.
Carbamoyl derivatives: Compounds featuring the carbamoyl group attached to various structures.
Uniqueness
3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is unique due to the combination of its bicyclic core, 4-chlorobenzyl group, and carbamoyl group. This combination imparts specific chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H18ClNO3 |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylcarbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H18ClNO3/c18-13-7-1-10(2-8-13)9-19-16(20)14-11-3-5-12(6-4-11)15(14)17(21)22/h1-3,5,7-8,11-12,14-15H,4,6,9H2,(H,19,20)(H,21,22) |
InChI Key |
BHJUASNSOCANDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10977184.png)
![4-Chloro-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10977186.png)
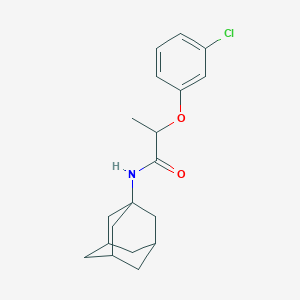
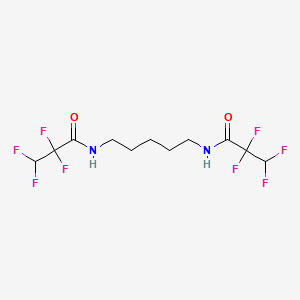

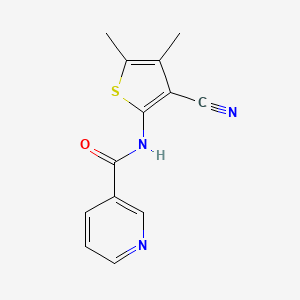
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10977203.png)
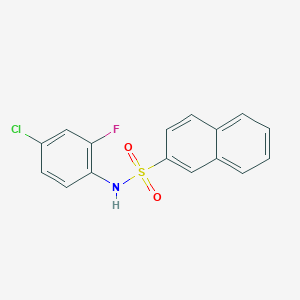
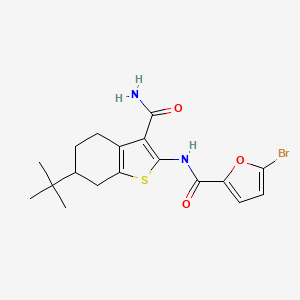
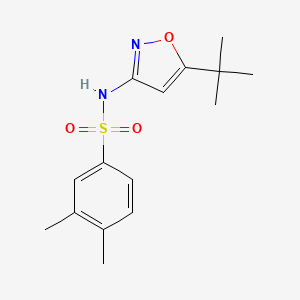
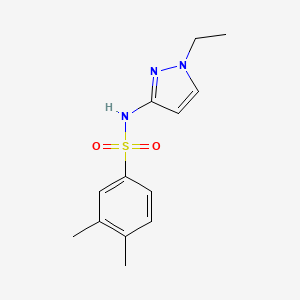

![1-methyl-4-nitro-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10977243.png)
![1,1'-(4-Methylbenzene-1,2-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B10977249.png)
